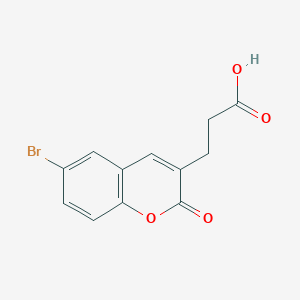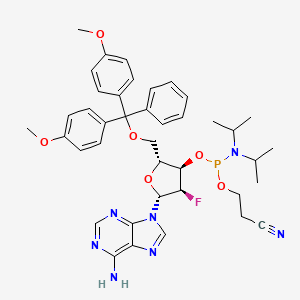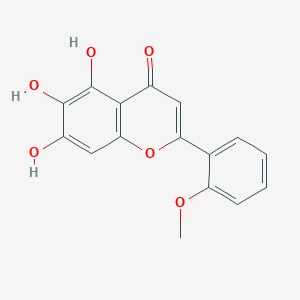
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly known for their antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate typically involves the reaction of ethyl acetoacetate with 6-(trifluoromethyl)quinoline-4-one under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as ethyl acetoacetate and 6-(trifluoromethyl)quinoline-4-one. The process is optimized for large-scale production, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.
Reduction: Alcohol derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets in microbial and cancer cells. The compound is believed to inhibit key enzymes and pathways essential for cell survival and proliferation, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- 6-Trifluoromethylquinoline-4-one
- Ethyl 2-(4-oxoquinolin-1(4H)-yl)acetate
Uniqueness
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and chemical stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H12F3NO3 |
|---|---|
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
ethyl 2-[4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetate |
InChI |
InChI=1S/C14H12F3NO3/c1-2-21-13(20)8-18-6-5-12(19)10-7-9(14(15,16)17)3-4-11(10)18/h3-7H,2,8H2,1H3 |
Clave InChI |
PIJBANOUKHNRCH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11832841.png)


![tert-butyl 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B11832863.png)


![4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol](/img/structure/B11832874.png)


![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)



![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)
